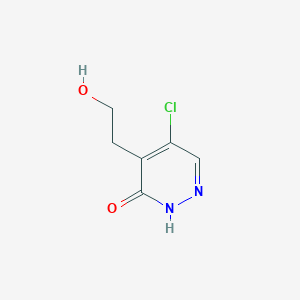
5-chloro-4-(2-hydroxyethyl)-3(2H)-Pyridazinone
Overview
Description
The compound 5-chloro-4-(2-hydroxyethyl)-3(2H)-pyridazinone is a derivative of pyridazinone, a class of compounds known for their varied biological activities. While the specific compound is not directly mentioned in the provided papers, related compounds such as 5-amino-4-chloro-2-phenyl-3(2H)-pyridazinone and its derivatives have been studied extensively for their chemical properties and potential applications, including as intermediates in microbial degradation processes and as inhibitors for certain enzymes .
Synthesis Analysis
The synthesis of related pyridazinone derivatives often involves chemical or enzymatic treatment of precursor compounds. For instance, a hypothetical intermediate of microbial degradation was prepared by enzymatic and chemical treatment . Another study describes the synthesis of a 5-hydroxy-3(2H)-pyridazinone derivative as an inhibitor, which involved variation of the pyridazinone substituents . These methods could potentially be adapted for the synthesis of 5-chloro-4-(2-hydroxyethyl)-3(2H)-pyridazinone.
Molecular Structure Analysis
The molecular structure of pyridazinone derivatives is characterized by the presence of a pyridazinone core, which can be substituted at various positions to yield different compounds. The structure-activity relationship (SAR) of these compounds is often investigated to understand the impact of different substituents on biological activity .
Chemical Reactions Analysis
Pyridazinone derivatives undergo various chemical reactions. For example, the reaction of 4-chloro-5-methoxy-3(2H)-pyridazinone with trifluoroethylation agents led to methyl group migration, suggesting the formation of an oxonium salt as an intermediate . Another study explored the halogenation of 2-aryl-5-hydroxy-pyridazin-3(2H)-ones, yielding bromo and chloro derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridazinone derivatives are influenced by their molecular structure. The metabolites of pyrazon degradation, for example, have been isolated and characterized, providing insights into their properties . The stability and reactivity of these compounds are also of interest, as seen in the study of the gas chromatographic determination of technical pyrazon .
Relevant Case Studies
Several case studies highlight the degradation of pyridazinone derivatives by bacteria, which utilize these compounds as a carbon source. The bacterial degradation pathway of 5-amino-4-chloro-2-phenyl-3(2H)-pyridazinone has been proposed based on the isolation of metabolites from the culture medium . Additionally, the microbial dephenylation of pyrazon in soil has been used to obtain a metabolite for research purposes .
Scientific Research Applications
Bacterial Degradation
- Research indicates that certain bacteria can degrade substances like 5-amino-4-chloro-2-phenyl-3(2H)-pyridazinone, which is structurally similar to 5-chloro-4-(2-hydroxyethyl)-3(2H)-pyridazinone. These bacteria utilize such compounds as their sole carbon source, leading to the formation of various metabolites (de Frenne, Eberspächer, & Lingens, 1973).
Herbicide Research
- Substituted pyridazinone compounds, closely related to 5-chloro-4-(2-hydroxyethyl)-3(2H)-pyridazinone, have been studied for their inhibitory effects on photosynthesis in plants. These findings are pivotal for understanding the phytotoxicity of such compounds in herbicide development (Hilton, Scharen, St. John, Moreland, & Norris, 1969).
Chemical Analysis Techniques
- The development of gas chromatographic methods for the determination of pyrazon (5-amino-4-chloro-2-phenyl-3(2H)pyridazinone), a compound related to 5-chloro-4-(2-hydroxyethyl)-3(2H)-pyridazinone, has been a focus of research. This aids in evaluating the content of such compounds in technical products, which is crucial for both quality control and environmental monitoring (Výboh, Michálek, Šustek, & Bátora, 1974).
Medical Research: HCV NS5B Polymerase Inhibitors
- Derivatives of 5-hydroxy-3(2H)-pyridazinone, structurally similar to 5-chloro-4-(2-hydroxyethyl)-3(2H)-pyridazinone, have been explored as inhibitors of HCV NS5B polymerase. This research is significant for developing new treatments for hepatitis C virus (Zhou, Webber, Murphy, et al., 2008) and (Sergeeva, Zhou, Bartkowski, et al., 2008).
Synthetic Chemistry
- Research in synthetic chemistry has focused on creating various derivatives of pyridazinones, including those similar to 5-chloro-4-(2-hydroxyethyl)-3(2H)-pyridazinone. These studies are essential for developing new chemical compounds with potential applications in various fields, including pharmaceuticals (Bryant, Kunng, & South, 1995).
Enzymatic and Chemical Preparation
- Research has also been conducted on the enzymatic and chemical preparation of compounds structurally related to 5-chloro-4-(2-hydroxyethyl)-3(2H)-pyridazinone. This is significant for understanding the metabolic pathways and potential industrial synthesis of such compounds (Haug, Eberspächer, & Lingens, 1973).
properties
IUPAC Name |
4-chloro-5-(2-hydroxyethyl)-1H-pyridazin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O2/c7-5-3-8-9-6(11)4(5)1-2-10/h3,10H,1-2H2,(H,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATNDPLLNKNMMIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=O)C(=C1Cl)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001249675 | |
| Record name | 5-Chloro-4-(2-hydroxyethyl)-3(2H)-pyridazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001249675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-4-(2-hydroxyethyl)-3(2H)-Pyridazinone | |
CAS RN |
1354455-01-8 | |
| Record name | 5-Chloro-4-(2-hydroxyethyl)-3(2H)-pyridazinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1354455-01-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-4-(2-hydroxyethyl)-3(2H)-pyridazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001249675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



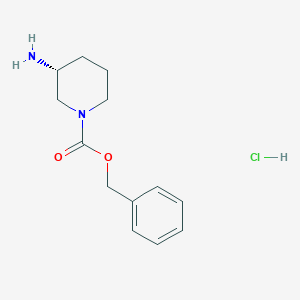

![5-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B3032197.png)

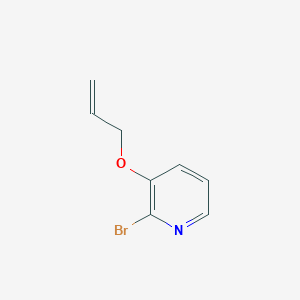
![5-[(E)-(4-bromophenyl)diazenyl]-2-hydroxybenzaldehyde](/img/structure/B3032200.png)
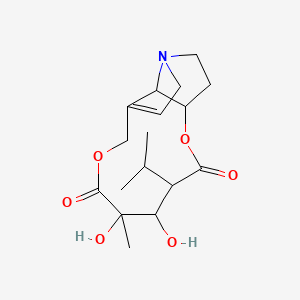
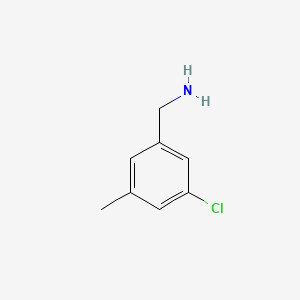
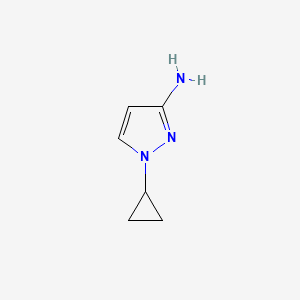


![[1,1':3',1''-Terphenyl]-4,4''-diol](/img/structure/B3032208.png)
![7-(((2-aminoethyl)thio)methyl)-2-(methoxymethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B3032209.png)
![[(4Ar,5S,7R,8S,8aR)-5-acetyloxy-7,8-dimethyl-8-[2-(5-oxo-2H-furan-3-yl)ethyl]spiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2'-oxirane]-4a-yl]methyl (E)-2-methylbut-2-enoate](/img/structure/B3032212.png)